molecular formula C7H5BrN2 B3119434 7-Bromopyrrolo[1,2-c]pyrimidine CAS No. 251102-32-6

7-Bromopyrrolo[1,2-c]pyrimidine

Cat. No.: B3119434
CAS No.: 251102-32-6
M. Wt: 197.03 g/mol
InChI Key: XVYNQEWXANSCFS-UHFFFAOYSA-N
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Description

7-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring, with a bromine atom attached at the 7th position. The unique structure of this compound makes it a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-c]pyrimidine typically involves the bromination of pyrrolo[1,2-c]pyrimidine derivatives. One common method is the reaction of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with N-bromosuccinimide (NBS) under controlled conditions. This reaction is often carried out in a flow reactor, allowing for precise control over reaction parameters such as temperature and flow rate .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as improved yield, purity, and reaction selectivity. The use of advanced mass spectrometry techniques for real-time reaction monitoring further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromopyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromopyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique structure and reactivity.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Pyrrolo[1,2-c]pyrimidine: The parent compound without the bromine substitution.

    7-Chloropyrrolo[1,2-c]pyrimidine: A similar compound with a chlorine atom instead of bromine.

    7-Iodopyrrolo[1,2-c]pyrimidine: A similar compound with an iodine atom instead of bromine.

Comparison: 7-Bromopyrrolo[1,2-c]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorine and iodine analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for research and development .

Properties

IUPAC Name

7-bromopyrrolo[1,2-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYNQEWXANSCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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